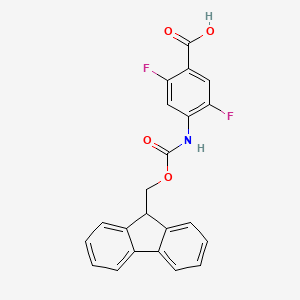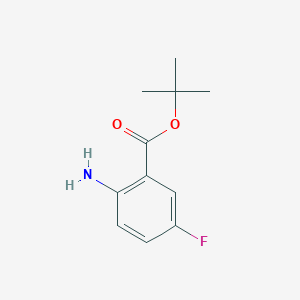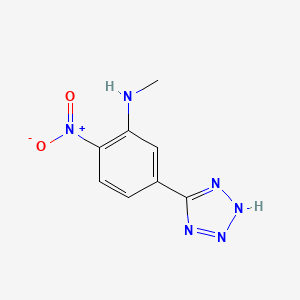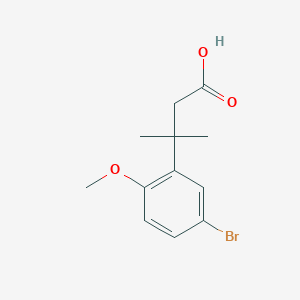
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,5-difluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,5-difluorobenzoic acid is a complex organic compound known for its unique structural properties. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The presence of difluorobenzoic acid adds to its chemical versatility, making it useful in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,5-difluorobenzoic acid typically involves multiple steps:
Fmoc Protection: The initial step involves the protection of the amino group with the Fmoc group. This is achieved by reacting the amine with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the Fmoc-protected amine with the difluorobenzoic acid under peptide coupling conditions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and large-scale reactors to handle the reagents and intermediates efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions.
Hydrolysis: The Fmoc group can be removed via base-catalyzed hydrolysis, typically using piperidine.
Coupling Reactions: It can participate in peptide coupling reactions to form amide bonds.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF (dimethylformamide).
Coupling Reagents: DCC, DMAP, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Fluorination Reagents: Selectfluor, N-fluorobenzenesulfonimide (NFSI).
Major Products
Fmoc-Deprotected Amines: Upon removal of the Fmoc group.
Peptide Conjugates: When used in peptide synthesis, it forms peptide bonds with other amino acids.
Applications De Recherche Scientifique
Chemistry
Peptide Synthesis: Widely used in the synthesis of peptides due to the Fmoc protecting group.
Fluorinated Compounds: Its fluorinated structure makes it valuable in the synthesis of fluorinated organic compounds.
Biology
Protein Engineering: Used in the synthesis of modified peptides and proteins for research purposes.
Medicine
Drug Development:
Industry
Material Science: Used in the development of new materials with specific fluorinated properties.
Mécanisme D'action
The compound’s mechanism of action is largely dependent on its application. In peptide synthesis, the Fmoc group protects the amine functionality, preventing unwanted side reactions. The difluorobenzoic acid moiety can participate in various chemical reactions, contributing to the compound’s versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Protected Amino Acids: Compounds like Fmoc-glycine and Fmoc-alanine.
Difluorobenzoic Acids: Compounds such as 2,5-difluorobenzoic acid and 3,4-difluorobenzoic acid.
Uniqueness
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,5-difluorobenzoic acid is unique due to the combination of the Fmoc protecting group and the difluorobenzoic acid moiety. This dual functionality allows it to be used in a wide range of chemical and biological applications, making it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C22H15F2NO4 |
|---|---|
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-2,5-difluorobenzoic acid |
InChI |
InChI=1S/C22H15F2NO4/c23-18-10-20(19(24)9-16(18)21(26)27)25-22(28)29-11-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-10,17H,11H2,(H,25,28)(H,26,27) |
Clé InChI |
IIQJNGHSOYVRSI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C(C(=C4)F)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![rac-[(2R,3R)-2,3-dimethylcyclopropyl]methanaminehydrochloride](/img/structure/B13579138.png)
